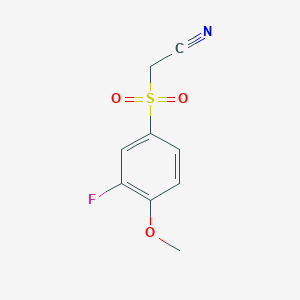
4-ethoxy-2,3-dimethylpyridine N-oxide
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-ethoxy-2,3-dimethylpyridine N-oxide, pyridine N-oxides can be synthesized through various methods . For instance, one method involves the reaction of 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then adding a sulfuric acid solution of potassium nitrate to the mixed solution .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Ethoxy-2,3-dimethylpyridine N-oxide has been utilized in various chemical synthesis processes. For instance, it has been used in the synthesis of complex molecules, such as 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, demonstrating its versatility in organic synthesis (Pan Xiang-jun, 2006). Additionally, research has been conducted on the improvement of synthesis methods for related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, indicating ongoing interest in the efficient production of these chemicals (Xia Liang, 2007).
Structural and Spectroscopic Studies
Structural and spectroscopic studies have been performed on compounds closely related to this compound. For example, X-ray, FTIR, and ab initio HF studies of O-H-O hydrogen bond in 4-dimethylamino-2,6-dimethylpyridine N-oxide 4-toluenesulphonate provide insights into the molecular structure and bonding characteristics of similar compounds (Z. Dega-Szafran et al., 1999).
Electrochemical Studies
Electrochemical studies have also been conducted on related N-oxide compounds, such as the electrochemical oxidation of N-substituted 1,4- and 1,2-dihydropyridine derivatives, which can provide valuable information for the development of new electrochemical sensors and devices (J. Stradiņš et al., 1987).
Catalytic Activity
The catalytic activity of compounds structurally similar to this compound has been explored, such as in the case of asymmetric alternating copolymerization of cyclohexene oxide and CO2 with dimeric zinc complexes. This indicates the potential of such compounds in catalysis and polymerization reactions (K. Nakano et al., 2003).
Propriétés
IUPAC Name |
4-ethoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNWFOFDMHWRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=[N+](C=C1)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)

![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)



![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)



![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)



